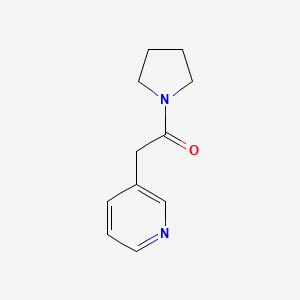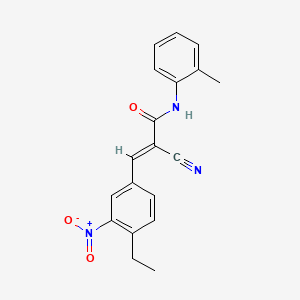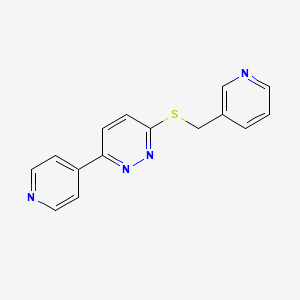
Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structural features, including a methyl group at the first position, a 2-methylpropoxymethyl group at the third position, and a carboxylate ester at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives. For instance, the reaction between 1,3-diketone and hydrazine hydrate under reflux conditions can yield the pyrazole core.
Substitution Reactions: The introduction of the 2-methylpropoxymethyl group at the third position can be achieved through nucleophilic substitution reactions. This often involves the use of alkyl halides in the presence of a base such as potassium carbonate.
Esterification: The carboxylate ester group at the fourth position is typically introduced via esterification reactions. This can be done by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce pyrazole-4-methanol derivatives.
Applications De Recherche Scientifique
Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in studying enzyme interactions and metabolic pathways.
Medicine: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may be explored for similar therapeutic potentials.
Industry: It can be used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism by which Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-methylpyrazole-4-carboxylate: Lacks the 2-methylpropoxymethyl group, which may affect its reactivity and applications.
Ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate: Similar structure but with an ethyl ester group, potentially altering its physical and chemical properties.
1-Methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.
Uniqueness
Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications. The presence of the 2-methylpropoxymethyl group at the third position and the ester group at the fourth position provides distinct reactivity and interaction profiles compared to other pyrazole derivatives.
Propriétés
IUPAC Name |
methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)6-16-7-10-9(11(14)15-4)5-13(3)12-10/h5,8H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDKDGJUFYSUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)



![methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748966.png)
![2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2748973.png)
![5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/new.no-structure.jpg)

![2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2748978.png)
![2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748979.png)
![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one](/img/structure/B2748980.png)
![N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2748981.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2748982.png)

